molecular formula C24H21ClN2O3 B2838991 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide CAS No. 955716-26-4

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2838991
CAS No.: 955716-26-4
M. Wt: 420.89
InChI Key: CNBVJJVXFWUIQD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide, also known as BTIQCA, is a chemical compound that has been the subject of scientific research due to its potential in medicinal applications.

Scientific Research Applications

Anti-inflammatory Applications

A series of isoquinoline derivatives, including structures related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide, has been explored for anti-inflammatory properties. For instance, Walsh, Sancilio, and Reese (1978) synthesized 1-benzoyl- and 1-phenylisoquinolineacetic acid derivatives, identifying compounds with significant anti-inflammatory activity comparable to phenylbutazone in certain assays, although they were inactive in models of chronic inflammation (Walsh, D. A., Sancilio, L., & Reese, D. L., 1978).

Antimicrobial Activity

Novel synthesis methods for tetrahydroisoquinoline derivatives have been explored for their antimicrobial properties. Rao et al. (2020) synthesized 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives, which demonstrated good antibacterial activity, particularly those with bromine substitution (Rao, N., Rao, T., Parvatamma, B., Prashanthi, Y., & Cheedarala, R., 2020). Another study by Bhoi et al. (2015) focused on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi, M. N., Borad, M. A., Parmar, H. B., & Patel, H., 2015).

Role in Synthesizing Biologically Active Molecules

The versatility of tetrahydroisoquinoline derivatives in synthesizing a wide range of biologically active molecules has been extensively studied. For example, compounds with the tetrahydroisoquinoline moiety have been identified as potential pharmaceutical agents due to their cytotoxic, antitumor, and antimicrobial properties. Redda, Gangapuram, and Ardley (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety, modifying the phenyl ring to study their anticancer activity (Redda, K., Gangapuram, M., & Ardley, T., 2010).

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-20-7-10-22(11-8-20)30-16-23(28)26-21-9-6-17-12-13-27(15-19(17)14-21)24(29)18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBVJJVXFWUIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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